Succinaldehydic acid, O-methyloxime, N-oxide

Description

Core Skeletal Framework and Bond Connectivity

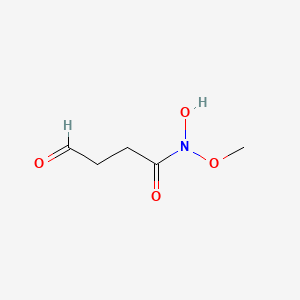

The molecular formula of succinaldehydic acid, O-methyloxime, N-oxide is C~5~H~7~NO~4~ , with a molecular weight of 145.13 g/mol . The WISWESSER line notation QV1U2UNO&O1 provides critical insights into its skeletal framework. The core structure consists of a four-carbon chain derived from succinaldehyde (HOOC–CH~2~–CH~2~–CHO), where the aldehyde group (–CHO) is modified into an O-methyloxime (–CH=N–O–CH~3~), and a secondary amine is oxidized to an N-oxide (–N+(O−)–).

Key bond connectivity includes:

- A central carbonyl group (C=O) from the succinaldehydic acid backbone.

- An oxime group (C=N–O–CH~3~) at the terminal carbon, formed by the condensation of the aldehyde with methylhydroxylamine.

- An N-oxide group (–N+(O−)–) at the adjacent nitrogen, introducing a zwitterionic character.

The spatial arrangement of these groups creates a planar geometry around the oxime and N-oxide regions, while the aliphatic chain retains rotational flexibility.

| Property | Value |

|---|---|

| Molecular formula | C~5~H~7~NO~4~ |

| Molecular weight | 145.13 g/mol |

| Functional groups | O-methyloxime, N-oxide |

Electronic Effects of O-Methyloxime and N-Oxide Moieties

The O-methyloxime group (–CH=N–O–CH~3~) exhibits dual electronic effects:

- Electron-withdrawing : The N–O bond polarizes electron density away from the carbon backbone, stabilizing adjacent positive charges.

- Steric hindrance : The methyl group restricts rotation around the C=N bond, favoring the E-isomer in solution.

The N-oxide moiety (–N+(O−)–) further modulates electronic properties:

- Resonance stabilization : The N→O dipole delocalizes electron density, reducing basicity compared to tertiary amines.

- Hydrogen-bonding capacity : The oxygen atom acts as a weak hydrogen-bond acceptor, influencing solubility and crystal packing.

Combined, these groups create a polarized electronic environment, enhancing reactivity toward nucleophilic agents while reducing susceptibility to oxidative degradation.

Tautomeric Equilibria and Conformational Isomerism

This compound exhibits dynamic tautomerism and conformational isomerism:

Oxime-nitrone tautomerism : The O-methyloxime can tautomerize to a nitrone (–CH–N+(O−)–O–CH~3~) via a bimolecular mechanism involving proton transfer between two oxime molecules (Figure 1). This process is energetically favorable in polar solvents, with the nitrone form stabilizing charge-separated intermediates.

Conformational flexibility : The aliphatic chain adopts gauche and anti conformations, influenced by steric interactions between the N-oxide and methyloxime groups. Density functional theory (DFT) calculations suggest a 1.2 kcal/mol energy barrier for interconversion between conformers.

Zwitterionic stabilization : The N-oxide’s positive charge and the oxime’s partial negative charge create an intramolecular dipole, favoring compact conformations in nonpolar environments.

These equilibria are critical for understanding the compound’s reactivity in bioreductive environments, where hypoxia-selective reduction of the N-oxide to a tertiary amine may occur.

Figure 1 : Proposed tautomerization mechanism of the O-methyloxime group to a nitrone form via bimolecular proton transfer.

$$ \text{Oxime form} \leftrightarrow \text{Nitrone form} $$

Properties

CAS No. |

102367-17-9 |

|---|---|

Molecular Formula |

C5H9NO4 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

N-hydroxy-N-methoxy-4-oxobutanamide |

InChI |

InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3 |

InChI Key |

FWGWGVQEZXKOOR-UHFFFAOYSA-N |

Canonical SMILES |

CON(C(=O)CCC=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Succinaldehyde

Succinaldehyde is a key precursor for the synthesis of succinaldehydic acid derivatives. However, succinaldehyde is unstable and prone to polymerization, which complicates its direct use. A patented method provides a stable form of succinaldehyde as a bisulfite adduct, which can be isolated and stored conveniently:

- Method : React 2,5-dialkoxy-tetrahydrofuran or 2,5-diacyloxy-tetrahydrofuran with an alkali metal bisulfite (e.g., sodium bisulfite) at elevated temperatures (80–100 °C) for 6–12 hours.

- Outcome : Formation of a stable bis-alkali metal bisulfite dihydrate adduct of succinaldehyde, which crystallizes as colorless needles and can be recrystallized from aqueous alcohols.

- Advantages : This adduct is water-soluble, stable, and can be converted back to free succinaldehyde under acidic or basic conditions, facilitating downstream synthesis steps.

| Step | Reagents/Conditions | Product/Notes |

|---|---|---|

| 1 | 2,5-Dialkoxy-tetrahydrofuran + NaHSO3, 80-100 °C, 6-12 h | Bisulfite adduct of succinaldehyde (stable solid) |

| 2 | Recrystallization from aqueous methanol or ethanol | Pure bisulfite adduct crystals |

Formation of Oxime Group

The oxime group in succinaldehydic acid, O-methyloxime, N-oxide is typically formed by reacting an aldehyde with hydroxylamine derivatives:

- General Reaction : Aldehyde + hydroxylamine → Oxime

- For O-methyloxime, the hydroxylamine derivative is O-methylhydroxylamine, which reacts with the aldehyde group of succinaldehyde or its derivatives to form the O-methyloxime functionality.

- This step is usually carried out in aqueous or alcoholic media under mild conditions to avoid decomposition.

Multi-step Synthesis Summary

While specific detailed synthetic routes for this compound are scarce, the general approach involves:

- Preparation of stable succinaldehyde precursor (bisulfite adduct).

- Release of free succinaldehyde under controlled conditions.

- Reaction with O-methylhydroxylamine to form the O-methyloxime.

- Oxidation of the oxime nitrogen to the N-oxide.

Related Synthetic Protocols and Analogous Preparations

A related example of N-oxide preparation is the synthesis of 1-methylimidazole-N-oxide, which involves:

- Reaction of hydroxylamine hydrochloride with sodium carbonate in water at 0 °C.

- Addition of aldehyde (glyoxal) followed by methylamine and formaldehyde.

- Subsequent acidification and purification steps.

This protocol illustrates the careful control of reaction conditions (temperature, pH, reagent addition rates) necessary for successful N-oxide formation.

Data Table: Summary of Preparation Steps and Conditions

Research Findings and Considerations

- The stability of succinaldehyde is a critical factor; the bisulfite adduct method provides a practical solution for handling and storage.

- Oxime formation is a well-established reaction but requires careful control to avoid side reactions or incomplete conversion.

- N-oxide formation typically requires mild oxidants to prevent over-oxidation or degradation of sensitive functional groups.

- The multi-step synthesis demands purification at each stage to ensure high purity of the final compound, which is essential for research applications.

Chemical Reactions Analysis

Types of Reactions

Melrosporus undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can result in the formation of various oxidized products.

Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of Melrosporus, while reduction reactions may yield various reduced forms .

Scientific Research Applications

Potential Applications Based on N-Oxide Functionality

Medicinal Chemistry and Prodrugs:

- N-oxides, in general, are increasingly used in healthcare applications, including as reagents for magnetic resonance imaging and prodrugs .

- The N-oxide group can enhance drug solubility and reduce membrane permeability .

- Aromatic and aniline-derived N-oxides can be enzymatically reduced in vivo, making them useful as hypoxia-activated prodrugs .

Stealth Materials:

- Polymeric N-oxides exhibit excellent blood compatibility, are nonimmunogenic, and non-adhesive to microorganisms, thus having stealth properties .

- Oligomeric N-oxides can potentially replace hydrophilic oligomers and polymers like polyethylene glycol (PEG) . These can be used as stealth reagents when conjugated to drugs or material surfaces .

Applications stemming from the properties of N-Oxides:

- Solubility Enhancement: The highly polar N+–O– bond can increase the solubility of drugs .

- Redox Reactivity: N-oxides can be redox-active, which can be leveraged in specific applications .

- Bioisosteres: N-oxides can act as bioisosteric replacements for hydrogen bond acceptors . For example, a pyridine-N-oxide derivative interacts favorably with the oxyanion binding site in an enzyme .

Other potential applications:

- Stabilizing agents: TMAO, a naturally occurring osmolyte with an N-oxide, stabilizes proteins at neutral pH, counteracting the denaturing effects of salts and pressure, useful in biotechnology .

- Cellulose Manufacturing: N-methyl-morpholine-N-oxide (NMO) can dissolve cellulose and is used to manufacture cellulose fibers .

- Oxidizing Agents: NMO and other N-oxides are used as oxidants in synthetic organic chemistry .

Succinaldehydic acid, O-methyloxime, N-oxide

Mechanism of Action

The mechanism of action of Melrosporus involves the inhibition of key enzymes and pathways in bacterial and fungal cells. It targets specific molecular pathways that are essential for the survival and growth of these organisms. By inhibiting these pathways, Melrosporus effectively kills or inhibits the growth of susceptible organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

O-Methyloxime Derivatives

Pyrifenox (C₁₄H₁₂Cl₂N₂O) Structure: Contains a dichlorophenyl-ethanone O-methyloxime group . Properties: Used as a fungicide, demonstrating moderate solubility in organic solvents. Key Difference: Unlike succinaldehydic acid derivatives, Pyrifenox lacks an N-oxide group and features a pyridinyl moiety, enhancing its lipophilicity .

2-Furancarbaldehyde O-Methyloxime (C₆H₇NO₂) Structure: A furan derivative with an aldehyde O-methyloxime group . Applications: Industrial intermediate in pesticide and pharmaceutical synthesis. Comparison: The furan ring confers aromatic stability, whereas succinaldehydic acid’s aliphatic chain may increase flexibility and reactivity .

N-Oxide Derivatives

Pyridyl N-Oxides

- Structure : Pyridine derivatives with an N-oxide group.

- Properties : Enhanced solubility in polar solvents due to hydrogen-bonding capacity (). For example, pyridyl N-oxide forms stronger synthons with carboxylic acids than pyridyl groups, improving co-crystal solubility .

- Relevance : Succinaldehydic acid’s N-oxide may similarly enhance solubility for pharmaceutical formulations .

Isoverticine-β-N-Oxide (C₂₇H₄₁NO₄) Structure: A steroidal alkaloid N-oxide isolated from Fritillaria species . Properties: Low aqueous solubility but stable in natural extracts. Contrast: Unlike succinaldehydic acid’s aliphatic backbone, isoverticine’s rigid steroid skeleton limits conformational flexibility .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Succinaldehydic Acid, O-Methyloxime, N-Oxide and Analogues

Stability and Degradation Pathways

- Succinaldehydic Acid Derivatives : indicates that succinaldehydic acid undergoes Fe-catalyzed decarboxylation to acetic and glycolic acids. The N-oxide modification may mitigate this degradation if stabilized via methods like acid-catalyzed hydrogen peroxide oxidation () .

- N-Oxide Stabilization : Patent data () shows that N-oxides synthesized with phosphoric acid or mineral acids exhibit long-term stability, suggesting similar approaches for succinaldehydic acid N-oxide .

Biological Activity

Succinaldehydic acid, O-methyloxime, N-oxide (C5H9NO4) is a compound that has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

Succinaldehydic acid is a derivative of succinic acid and is involved in various metabolic pathways, particularly in the GABA shunt. The presence of the oxime and N-oxide functional groups enhances its reactivity and biological activity.

- Molecular Formula : C5H9NO4

- Molecular Weight : 145.13 g/mol

- CAS Number : 692-29-5

- Antioxidant Activity : Compounds containing N-oxide functionalities often exhibit antioxidant properties. This is attributed to their ability to scavenge free radicals, which can lead to oxidative stress in cells. The N-oxide group may enhance the solubility and bioavailability of succinaldehydic acid derivatives, facilitating their interaction with cellular components .

- Antitumor Activity : Research indicates that derivatives of N-oxides can induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is crucial for developing potential anticancer therapies.

- Antimicrobial Properties : Studies have shown that liposomal formulations containing N-oxide surfactants exhibit significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These formulations demonstrated a synergistic effect when combined with conventional antibiotics .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of liposomal formulations containing succinaldehydic acid derivatives against multidrug-resistant Staphylococcus species. The results indicated that these formulations significantly reduced bacterial viability compared to controls .

- Antitumor Mechanisms : In vitro studies have shown that succinaldehydic acid derivatives can induce caspase-dependent apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways.

- Oxidative Stress Induction : Research on N-oxide compounds indicates that they can enhance oxidative stress levels in cells, leading to cellular damage and death in specific contexts, particularly in cancer therapy .

Future Directions

The potential applications of this compound in medicine are promising but require further investigation:

- Combination Therapies : Exploring the synergistic effects of this compound with existing antibiotics could provide new strategies for combating antibiotic resistance.

- Cancer Treatment Development : Continued research into its antitumor properties could lead to novel anticancer drugs that leverage its ability to induce oxidative stress selectively in tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.